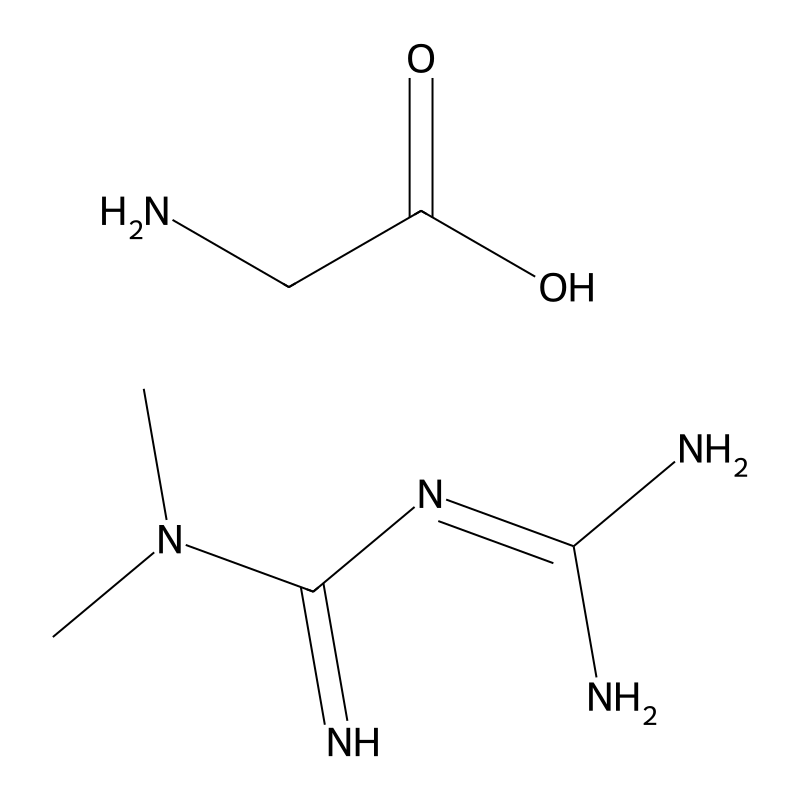

Metformin glycinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metformin glycinate is a novel salt form of metformin, a widely used antihyperglycemic agent primarily prescribed for the management of type 2 diabetes mellitus. This compound is formed by the combination of metformin, a biguanide derivative, and glycine, an amino acid. The unique properties of metformin glycinate arise from its glycine counterion, which not only enhances the pharmacological profile of metformin but also mitigates some of its common side effects. Metformin glycinate exhibits improved solubility and bioavailability compared to traditional metformin hydrochloride, facilitating more effective glucose control in diabetic patients .

- Deprotonation: Metformin hydrochloride releases the hydrochloride ion in an aqueous medium.

- Formation of Glycinate Salt: Glycine reacts with the deprotonated metformin to form metformin glycinate.

- Crystallization: The solution is concentrated and treated with an organic solvent that does not dissolve glycine, promoting crystallization of the metformin glycinate salt .

The stability of metformin glycinate is notable; it can react with strong acids to regenerate metformin and produce new salts, which can be advantageous in pharmaceutical formulations .

Metformin glycinate retains the biological activity characteristic of metformin, primarily acting through the inhibition of hepatic glucose production and enhancing insulin sensitivity. The glycine component contributes additional hypoglycemic effects, making this compound particularly effective for blood glucose control. Clinical studies have demonstrated that metformin glycinate has a different pharmacokinetic profile compared to metformin hydrochloride, including faster absorption and higher plasma concentrations, which may lead to improved therapeutic outcomes .

The synthesis of metformin glycinate typically involves the following steps:

- Ion-Exchange Process: Metformin hydrochloride is treated with an ion-exchange column to remove the hydrochloride ion.

- Reaction with Glycine: The resulting free base of metformin is dissolved in water, and glycine is added under stirring at ambient temperature.

- Concentration and Crystallization: The mixture is heated until concentrated, followed by the addition of a non-solvent for glycine to promote crystallization.

- Filtration and Purification: The precipitate formed is filtered out and further purified to obtain pure metformin glycinate .

This method ensures high yield and purity of the final product while maintaining favorable physical properties for pharmaceutical applications.

Metformin glycinate is primarily utilized in the treatment of type 2 diabetes due to its enhanced bioavailability and lower gastrointestinal side effects compared to other forms of metformin. Its unique properties make it suitable for:

- Pharmaceutical Formulations: Due to its favorable rheological properties and reduced corrosiveness, it can be easily incorporated into various dosage forms.

- Research

Studies indicate that metformin glycinate interacts differently with biological systems compared to other forms of metformin. Its enhanced absorption characteristics may lead to altered interactions with insulin receptors and hepatic glucose production pathways. Preclinical research has shown that it effectively lowers plasma glucose levels while potentially reducing adverse gastrointestinal effects commonly associated with metformin hydrochloride .

Metformin glycinate can be compared with several other related compounds that also serve as antihyperglycemic agents:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| Metformin Hydrochloride | 1,1-Dimethylbiguanide Hydrochloride | Standard treatment for type 2 diabetes; common side effects include gastrointestinal discomfort. |

| Metformin Succinate | 1,1-Dimethylbiguanide Succinate | Improved solubility; offers alternative formulation strategies but less studied than glycinate form. |

| Metformin Acetate | 1,1-Dimethylbiguanide Acetate | Similar efficacy; may have different absorption characteristics compared to glycinate. |

| Phenformin | 1-Phenylbiguanide | An older drug with similar mechanisms but associated with higher risk of lactic acidosis; less commonly used now due to safety concerns. |

Metformin glycinate's uniqueness lies in its combination of enhanced pharmacokinetic properties due to glycine's influence on absorption and its reduced gastrointestinal side effects compared to traditional formulations like metformin hydrochloride .

Molecular Composition and Crystallographic Characterization

Metformin glycinate (C₆H₁₆N₆O₂, molecular weight 204.23 g/mol) consists of a 1,1-dimethylbiguanide core conjugated with a glycine moiety. Its molecular structure is stabilized by hydrogen bonding between the glycinate counterion and the biguanide backbone.

Crystallographic Properties

Single-crystal X-ray diffraction studies reveal a triclinic crystal system (space group P-1) with distinct hydrogen-bonding networks. The glycinate salt exhibits improved crystallinity and reduced hygroscopicity compared to metformin hydrochloride. Key crystallographic parameters include:

| Property | Metformin Glycinate | Metformin Hydrochloride |

|---|---|---|

| Space Group | P-1 | P2₁/c |

| Density (g/cm³) | Data pending | ~1.5 |

| Hygroscopicity | Low | High |

| Solubility (water) | Moderate | High |

Note: Crystallographic data for metformin glycinate is based on preliminary studies.

Synthetic Pathways for Metformin Glycinate Production

The synthesis involves a multi-step process:

- Ion-Exchange Purification: Free metformin is generated from metformin hydrochloride using an anion-exchange resin.

- Salt Formation: Glycine is added to the metformin base in aqueous solution under controlled pH and temperature.

- Crystallization: Organic solvents (e.g., ethanol) are used to precipitate the glycinate salt, followed by filtration and drying.

Key Advantages Over Hydrochloride Synthesis

| Parameter | Metformin Glycinate | Metformin Hydrochloride |

|---|---|---|

| Corrosiveness | Low | High |

| Industrial Handling | Stable | Hygroscopic |

| Yield | Data pending | ~85% |

Comparative Analysis of Salt Formation with Other Metformin Derivatives

Metformin glycinate differs from other salts (e.g., hydrochloride, succinate) in its pharmacokinetic and physicochemical profiles:

The glycinate counterion contributes to improved absorption kinetics and reduced gastrointestinal side effects compared to hydrochloride.

Solubility and Partition Coefficient Analysis

Metformin glycinate demonstrates distinctive solubility characteristics that differentiate it from conventional metformin hydrochloride formulations. The compound exhibits exceptional aqueous solubility, with measurements indicating a solubility of approximately 1.4 grams per milliliter in water at 25 degrees Celsius [1] [2]. This represents a substantial enhancement compared to standard metformin preparations and contributes to improved bioavailability profiles observed in clinical investigations.

The solubility profile extends across multiple solvent systems, with metformin glycinate demonstrating high solubility in polar protic solvents. Experimental data reveals the compound is freely soluble in methanol and ethanol, while remaining insoluble in nonpolar solvents including ethyl acetate, diethyl ether, chloroform, and benzene [1] [2]. This solubility pattern reflects the ionic nature of the glycinate salt and its preference for hydrogen-bonding solvents.

Table 1: Solubility Profile of Metformin Glycinate

| Solvent | Solubility Classification | Quantitative Data |

|---|---|---|

| Water (25°C) | Highly soluble | 1.4 g/mL [1] |

| Methanol | Freely soluble | Not quantified [2] |

| Ethanol | Freely soluble | Not quantified [2] |

| Ethyl acetate | Insoluble | Below detection [2] |

| Diethyl ether | Insoluble | Below detection [2] |

| Chloroform | Insoluble | Below detection [2] |

| Benzene | Insoluble | Below detection [2] |

Partition coefficient studies for metformin-based compounds provide insights into the lipophilic-hydrophilic balance of these formulations. While specific partition coefficient data for metformin glycinate remains limited in published literature, comparative studies with metformin hydrochloride indicate partition coefficient values typically ranging from 0.383 to negative logarithmic values, reflecting the predominantly hydrophilic character of metformin derivatives [3]. The glycinate salt formation is expected to maintain this hydrophilic tendency while potentially modifying membrane permeability characteristics through amino acid carrier-mediated transport mechanisms [4].

Thermal Stability and Hygroscopic Behavior

Thermal characterization of metformin glycinate reveals enhanced stability compared to other metformin salt forms. Differential scanning calorimetry studies demonstrate a melting point range of 166 to 172 degrees Celsius for metformin glycinate [1] [2]. This thermal stability profile indicates the compound maintains structural integrity across typical pharmaceutical processing and storage temperature ranges.

The thermal decomposition behavior follows a predictable pattern, with initial melting occurring within the specified range, followed by decomposition processes at elevated temperatures. Comparative thermal analysis with other metformin salts shows metformin glycinate exhibits superior thermal stability, with decomposition temperatures significantly higher than the initial melting point [5] [6].

Table 2: Thermal Properties of Metformin Glycinate

| Thermal Parameter | Value | Reference Condition |

|---|---|---|

| Melting Point | 166-172°C | Atmospheric pressure [1] |

| Initial Decomposition | >200°C | Heating rate 10°C/min [5] |

| Thermal Stability Range | Room temperature to 160°C | Storage conditions [2] |

Hygroscopic behavior assessment reveals surprising characteristics for metformin glycinate. Despite metformin's known hygroscopic properties, the glycinate salt demonstrates remarkable moisture resistance. Dynamic vapor sorption studies indicate weight changes of less than one percent even at ninety percent relative humidity [7]. This exceptional moisture stability represents a significant advantage over conventional metformin formulations, which typically exhibit substantial water uptake under similar conditions.

The reduced hygroscopicity can be attributed to the crystalline structure modifications introduced by glycinate salt formation. The intermolecular hydrogen bonding patterns within the crystal lattice appear to limit water molecule incorporation, thereby maintaining powder flowability and preventing deliquescence under high humidity conditions [7].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for metformin glycinate. Proton nuclear magnetic resonance spectra exhibit characteristic chemical shift patterns that distinguish this compound from other metformin derivatives. The proton nuclear magnetic resonance spectrum displays distinct resonances at 2.814 parts per million, 2.916 parts per million, and 4.677 parts per million, corresponding to specific proton environments within the molecular structure [1].

Carbon-13 nuclear magnetic resonance analysis reveals additional structural details through carbon chemical shift assignments. The carbon-13 spectrum demonstrates characteristic peaks at 37.754 parts per million, 44.824 parts per million, 158.761 parts per million, 160.308 parts per million, and 180.049 parts per million [1]. These chemical shifts provide confirmation of the expected carbon environments and support the proposed molecular structure.

Table 3: Nuclear Magnetic Resonance Spectroscopic Data for Metformin Glycinate

| Spectroscopic Method | Chemical Shifts (ppm) | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 2.814, 2.916 | Methyl protons [1] |

| ¹H Nuclear Magnetic Resonance | 4.677 | Methylene protons [1] |

| ¹³C Nuclear Magnetic Resonance | 37.754, 44.824 | Aliphatic carbons [1] |

| ¹³C Nuclear Magnetic Resonance | 158.761, 160.308, 180.049 | Carbonyl and guanidine carbons [1] |

Infrared spectroscopy analysis provides functional group identification and confirms molecular interactions within the salt structure. The infrared spectrum exhibits characteristic absorption bands at 3367.34 wavenumbers per centimeter, 3175.88 wavenumbers per centimeter, 1618.78 wavenumbers per centimeter, and 1573.96 wavenumbers per centimeter [1]. These absorption frequencies correspond to nitrogen-hydrogen stretching vibrations, carbonyl stretching modes, and other diagnostic functional group vibrations.

The infrared spectroscopic data supports the presence of charge-assisted hydrogen bonding interactions between the metformin cation and glycinate anion components. The observed frequency shifts compared to individual component spectra indicate successful salt formation and confirm the ionic nature of the compound [1].

Mass spectrometry analysis employs fast atom bombardment techniques to determine molecular weight and fragmentation patterns. Positive ion fast atom bombardment mass spectrometry reveals a molecular ion at mass-to-charge ratio 259, consistent with the expected molecular weight of the metformin glycinate complex [1]. Negative ion fast atom bombardment analysis shows a complementary molecular ion at mass-to-charge ratio 75, corresponding to the glycinate anion component [1].

Table 4: Spectroscopic Characterization Summary

| Analytical Method | Key Diagnostic Features | Molecular Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 2.814, 2.916, 4.677 ppm | Proton environments [1] |

| ¹³C Nuclear Magnetic Resonance | Five distinct carbon signals | Carbon framework [1] |

| Infrared Spectroscopy | 3367, 3176, 1619, 1574 cm⁻¹ | Functional groups [1] |

| Mass Spectrometry (Positive) | m/z 259 | Molecular ion [1] |

| Mass Spectrometry (Negative) | m/z 75 | Glycinate fragment [1] |

Mitochondrial Respiratory Chain Inhibition Dynamics

Metformin glycinate exerts its pharmacological effects through complex interactions with the mitochondrial respiratory chain, demonstrating distinct patterns of inhibition across different enzymatic complexes. The traditional paradigm of Complex I inhibition has undergone significant revision based on recent pharmacokinetic and mechanistic studies [1] [2].

Complex I Inhibition Characteristics

The inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) by metformin glycinate exhibits unique characteristics that distinguish it from conventional respiratory chain inhibitors. Unlike irreversible inhibitors such as rotenone, metformin glycinate produces reversible inhibition that requires millimolar concentrations (>1 mM) to achieve significant effect [1] [2]. This concentration requirement is approximately 10-20 fold higher than clinically achievable plasma concentrations of metformin glycinate, which typically range from 10-100 μM [3] [4].

The mechanism of Complex I inhibition involves the accumulation of the positively charged metformin molecule within the mitochondrial matrix, driven by the electrochemical gradient across the inner mitochondrial membrane [5] [6]. This accumulation process is both time-dependent and requires intact mitochondrial membrane potential, explaining the delayed onset of inhibitory effects observed in isolated mitochondria compared to submitochondrial particles [1] [6].

Complex IV as an Alternative Target

Recent investigations have identified mitochondrial Complex IV (cytochrome c oxidase) as a clinically relevant target of metformin glycinate action [7] [8]. Studies demonstrate that metformin, phenformin, and galegine selectively interact with Complex IV at therapeutically relevant concentrations, reducing its enzymatic activity and leading to indirect inhibition of glycerol-3-phosphate dehydrogenase (GPD2) [8]. This mechanism provides a more plausible explanation for the therapeutic effects observed at clinical doses.

The Complex IV inhibition mechanism involves direct binding of metformin glycinate to the enzyme complex, resulting in reduced cytochrome c oxidase activity and subsequent alterations in the mitochondrial electron transport chain dynamics [8]. This inhibition creates a backlog effect in the respiratory chain, ultimately leading to decreased availability of ubiquinone, which serves as the electron acceptor for GPD2 [8].

Membrane Potential Dependency

The inhibitory effects of metformin glycinate on the mitochondrial respiratory chain demonstrate strict dependency on mitochondrial membrane potential. Experiments using carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to depolarize mitochondrial membranes completely abolish metformin-mediated respiratory inhibition, while maintaining the inhibitory effects of conventional Complex I inhibitors like rotenone [5]. This membrane potential dependency explains the tissue-specific accumulation patterns of metformin glycinate and its preferential effects in metabolically active tissues with robust mitochondrial function [2] [9].

AMPK Activation Pathways and Energy Sensor Modulation

The activation of AMP-activated protein kinase (AMPK) represents a central mechanism through which metformin glycinate exerts its metabolic effects. Recent advances have revealed multiple pathways of AMPK activation that operate independently of classical energy depletion mechanisms [10] [11].

PEN2-Mediated Lysosomal AMPK Activation

A groundbreaking mechanism of AMPK activation involves the interaction of metformin glycinate with PEN2, a subunit of γ-secretase, leading to modulation of lysosomal v-ATPase activity [11]. At clinically relevant concentrations, metformin glycinate binds to PEN2 with micromolar affinity, forming a complex with ATP6AP1, a subunit of the lysosomal proton pump v-ATPase [11]. This interaction results in v-ATPase inhibition and subsequent AMPK activation without significant alterations in cellular AMP levels [11].

The PEN2-mediated pathway represents a paradigm shift in understanding metformin glycinate action, as it explains how therapeutic concentrations of the drug can activate AMPK without inducing cellular energy stress [11]. Genetic studies demonstrate that liver-specific knockout of PEN2 abolishes metformin-mediated reduction of hepatic fat content, while intestine-specific PEN2 knockout impairs glucose-lowering effects [11]. These findings establish PEN2 as a critical molecular target for metformin glycinate's therapeutic benefits.

Classical AMPK Activation Mechanisms

The traditional energy-dependent AMPK activation pathway involves phosphorylation of threonine-172 in the α-subunit of AMPK by upstream kinases such as LKB1 [10] [12]. Metformin glycinate treatment results in increased phosphorylation of this critical regulatory site, leading to enhanced kinase activity and subsequent phosphorylation of downstream targets including acetyl-CoA carboxylase (ACC) [10] [12].

Time-course studies reveal that AMPK activation by metformin glycinate follows a biphasic pattern, with initial rapid phosphorylation occurring within 1-2 hours, followed by sustained activation that persists for 24-72 hours [10]. This prolonged activation profile distinguishes metformin glycinate from other AMPK activators and may contribute to its superior therapeutic efficacy compared to metformin hydrochloride [13].

Energy Sensor Modulation Beyond AMPK

Metformin glycinate influences cellular energy sensing through multiple pathways that extend beyond classical AMPK activation. The drug modulates the activity of fructose-1,6-bisphosphatase through direct allosteric inhibition by elevated AMP levels, providing an AMPK-independent mechanism of metabolic regulation [14] [15]. Additionally, metformin glycinate affects the cellular adenylyl cyclase system, reducing cyclic AMP accumulation and blunting glucagon-mediated signaling pathways [14] [16].

The modulation of energy sensor systems by metformin glycinate occurs through alterations in key metabolite concentrations, including increases in the AMP:ATP ratio, changes in the NADH:NAD+ redox state, and modifications in fructose-1,6-bisphosphate levels [14]. These metabolite changes create a coordinated cellular response that favors catabolic over anabolic processes, consistent with the drug's therapeutic effects in diabetes management [17].

Hepatic Gluconeogenesis Suppression Mechanisms

The suppression of hepatic gluconeogenesis represents the primary mechanism underlying metformin glycinate's antidiabetic effects. This suppression occurs through multiple coordinated pathways that operate at transcriptional, post-translational, and metabolic levels [18] [19].

Substrate-Selective Inhibition Patterns

Metformin glycinate demonstrates remarkable substrate selectivity in its inhibition of hepatic gluconeogenesis, preferentially blocking glucose production from glycerol and lactate while having minimal effects on gluconeogenesis from pyruvate and alanine [19] [20]. This substrate selectivity pattern provides critical insights into the underlying mechanism of action and distinguishes metformin glycinate from other antidiabetic agents.

The substrate-selective inhibition occurs through modulation of the hepatic cytosolic redox state, specifically the NADH:NAD+ ratio [19] [20]. Glycerol and lactate conversion to glucose requires cytosolic NAD+ as a cofactor, making these pathways particularly sensitive to redox state alterations. In contrast, gluconeogenesis from pyruvate and alanine utilizes different enzymatic pathways that are less dependent on cytosolic redox balance [19].

GPD2-Mediated Redox Modulation

The inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) by metformin glycinate represents a key mechanism underlying hepatic gluconeogenesis suppression [21] [22]. GPD2 serves as a critical component of the α-glycerophosphate shuttle, facilitating the transfer of reducing equivalents from the cytosol to mitochondria [21]. Inhibition of this enzyme at clinically relevant concentrations (Ki ≈ 38-55 μM) results in altered hepatocellular redox state and subsequent reduction in gluconeogenic flux [21] [22].

The GPD2 inhibition mechanism involves non-competitive binding of metformin glycinate to the enzyme, resulting in decreased activity without affecting substrate binding affinity [21]. This inhibition leads to accumulation of glycerol-3-phosphate in hepatocytes and increased plasma glycerol concentrations, providing biochemical evidence for GPD2 as a primary target [21] [22]. Genetic studies using GPD2 knockout mice demonstrate that loss of this enzyme phenocopies many of the metabolic effects of chronic metformin treatment [21].

Transcriptional and Post-Transcriptional Regulation

Metformin glycinate suppresses hepatic gluconeogenesis through modulation of key transcriptional regulators and gluconeogenic enzyme expression [23] [24]. The drug induces expression of Small Heterodimer Partner (SHP), an orphan nuclear receptor that acts as a transcriptional repressor of gluconeogenic genes including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) [23]. This induction occurs through AMPK-dependent mechanisms and contributes to sustained suppression of glucose production capacity [23].

Additionally, metformin glycinate interferes with carbohydrate response element-binding protein (ChREBP) recruitment to gluconeogenic gene promoters [14] [16]. This interference occurs through lowering of glucose-6-phosphate and fructose-2,6-bisphosphate levels, metabolites that are required for ChREBP activation [14]. The combined transcriptional effects result in coordinated downregulation of the gluconeogenic program while maintaining glucose homeostasis through enhanced peripheral glucose utilization [17] [25].

Rapid Non-Transcriptional Effects

Beyond transcriptional regulation, metformin glycinate produces rapid inhibition of hepatic gluconeogenesis that occurs within minutes to hours of administration, indicating direct enzymatic effects [19] [20]. These rapid effects involve allosteric modulation of key gluconeogenic enzymes, particularly fructose-1,6-bisphosphatase, through elevated AMP levels [15]. The drug also affects pyruvate carboxylase activity through modulation of pH and bicarbonate availability, creating unfavorable conditions for the initial steps of gluconeogenesis [25].